N-(1-adamantylmethyl)-N'-ethylurea
Description
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Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBDNGWXPUYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(1-adamantylmethyl)-N’-ethylurea is a synthetic compound that has been identified as a designer drugSimilar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids. These compounds interact with the cannabinoid receptors in the brain, which play a crucial role in various physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces. The adamantyl group in the compound could potentially enhance its lipophilicity, thereby increasing its ability to cross biological membranes and interact with its targets.
Biochemical Pathways
These pathways play a significant role in various physiological processes, including immune response, cell proliferation, and neuronal signaling.
Biological Activity
N-(1-adamantylmethyl)-N'-ethylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound this compound belongs to a class of adamantane derivatives, which are known for their diverse pharmacological properties. The adamantyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets. This section provides an overview of its synthesis and the significance of its biological activity.
3.1 Antiviral Properties
Research indicates that derivatives of adamantane, including this compound, exhibit significant antiviral activity, particularly against HIV-1 and influenza viruses. Studies have shown that similar compounds can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .
3.2 Antimicrobial Activity
In vitro studies have demonstrated that adamantane derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various bacterial strains .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| S. epidermidis | 62.5 | Highly Susceptible |
| E. coli | 250 | Moderate Susceptible |
| C. albicans | 1000 | Lower Susceptibility |
3.3 Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) revealed that this compound did not significantly affect cell proliferation within tested doses . This suggests a favorable safety profile for potential therapeutic applications.
4.1 Interaction with Biological Targets
The mechanism by which this compound exerts its biological effects likely involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with cellular targets . These interactions can influence various biochemical pathways related to immune response and neuronal signaling.
4.2 Pharmacokinetics
The lipophilicity conferred by the adamantyl group is expected to enhance absorption and distribution in biological systems, potentially leading to improved pharmacokinetic profiles compared to non-adamantane compounds .
5.1 Anti-HIV Activity
A study conducted by Novakov et al. (2009) explored the anti-HIV-1 activities of structurally related compounds, suggesting that this compound may also exhibit similar effects due to its structural characteristics . The study highlighted the importance of structural modifications in enhancing antiviral efficacy.
5.2 Antimicrobial Efficacy
Research conducted on adamantane derivatives indicated significant antimicrobial activity against a variety of pathogens, reinforcing the potential application of this compound in treating infections caused by resistant strains .
6. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities, particularly in antiviral and antimicrobial domains. Continued exploration of its mechanisms of action and optimization of its pharmacological properties could lead to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
